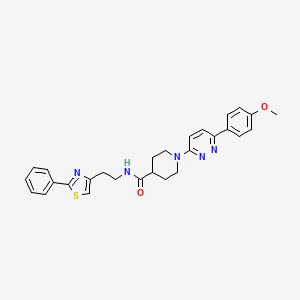

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C28H29N5O2S and its molecular weight is 499.63. The purity is usually 95%.

BenchChem offers high-quality 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticoagulation Therapy

Apixaban is a potent and selective inhibitor of blood coagulation factor Xa. It was developed as an oral anticoagulant to prevent and treat thromboembolic disorders, such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation. Its efficacy, predictable pharmacokinetics, and reduced risk of bleeding complications make it a valuable alternative to traditional anticoagulants .

Venous Thromboembolism (VTE) Prophylaxis

In clinical trials, apixaban demonstrated efficacy in preventing VTE following major orthopedic surgeries (e.g., hip or knee replacement). Its oral administration and fixed dosing regimen simplify postoperative management compared to injectable anticoagulants .

Treatment of Acute Coronary Syndrome (ACS)

Apixaban has been investigated as an adjunctive therapy in ACS patients. It shows promise in reducing recurrent cardiovascular events, including myocardial infarction and death, when combined with standard antiplatelet agents .

Cancer-Associated Thrombosis

Patients with cancer are at increased risk of developing venous thromboembolism. Apixaban has been explored as a safe and effective option for preventing and treating cancer-associated thrombosis, offering an alternative to low molecular weight heparins .

Stroke Prevention in Patients with Nonvalvular Atrial Fibrillation

Apixaban has gained approval for stroke prevention in patients with nonvalvular atrial fibrillation. Its predictable pharmacokinetics, lack of routine monitoring, and lower bleeding risk compared to warfarin make it an attractive choice for long-term anticoagulation .

Renal Impairment Considerations

Studies have evaluated apixaban’s safety and efficacy in patients with renal impairment. Dosing adjustments are necessary based on renal function, and apixaban offers advantages over other anticoagulants in this patient population .

作用機序

Target of Action

Compounds with similar structures, such as thiazole derivatives, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, certain pyridazinone derivatives have been found to inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis .

Biochemical Pathways

For example, thiazole derivatives have been found to play a role in the synthesis of neurotransmitters, such as acetylcholine .

Pharmacokinetics

It’s worth noting that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It’s worth noting that the solubility of thiazole, a component of this compound, in various solvents could potentially be influenced by environmental factors .

特性

IUPAC Name |

1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O2S/c1-35-24-9-7-20(8-10-24)25-11-12-26(32-31-25)33-17-14-21(15-18-33)27(34)29-16-13-23-19-36-28(30-23)22-5-3-2-4-6-22/h2-12,19,21H,13-18H2,1H3,(H,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPMCSVZVORPQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCCC4=CSC(=N4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)piperidine-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)

![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)

![1-Benzothiophen-2-yl-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2808435.png)

![4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2808438.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide](/img/structure/B2808440.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)butanamide](/img/structure/B2808441.png)

![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2808442.png)